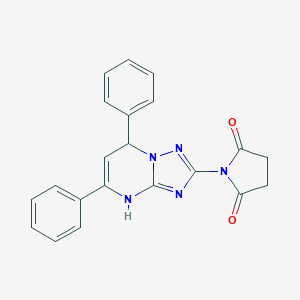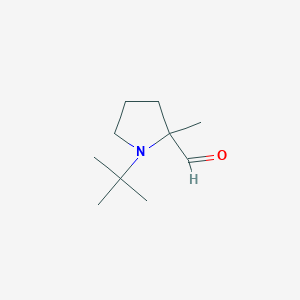
1-Tert-butyl-2-methylpyrrolidine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-2-methylpyrrolidine-2-carbaldehyde is a chemical compound that is widely used in scientific research. It is also known as TMC or tert-butyl methylpyrroline carboxaldehyde. This compound has a unique chemical structure that makes it useful in various applications, including drug discovery, chemical synthesis, and material science. In
Mechanism Of Action
The mechanism of action of 1-Tert-butyl-2-methylpyrrolidine-2-carbaldehyde depends on its application. As a DPP-IV inhibitor, TMC binds to the active site of the enzyme and prevents it from cleaving incretin hormones, which are involved in glucose homeostasis. As a fluorescent probe, TMC reacts with ROS to form a fluorescent product that can be detected using fluorescence microscopy or flow cytometry.
Biochemical And Physiological Effects
1-Tert-butyl-2-methylpyrrolidine-2-carbaldehyde has been shown to have several biochemical and physiological effects. As a DPP-IV inhibitor, TMC increases the levels of incretin hormones, which in turn increases insulin secretion and lowers blood glucose levels. TMC has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, TMC has been shown to protect cells from oxidative stress by scavenging ROS.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Tert-butyl-2-methylpyrrolidine-2-carbaldehyde in lab experiments is its high purity and stability. TMC is readily available and can be easily synthesized in large quantities. However, one limitation of using TMC is its potential toxicity. It is important to use appropriate safety precautions when handling TMC, as it may cause skin and eye irritation.
Future Directions
There are several future directions for research involving 1-Tert-butyl-2-methylpyrrolidine-2-carbaldehyde. One area of interest is the development of new DPP-IV inhibitors for the treatment of type 2 diabetes. TMC has shown promising results in preclinical studies, and further research may lead to the development of new drugs. Another area of interest is the use of TMC as a fluorescent probe for imaging ROS in living cells. Further optimization of TMC as a probe may lead to new insights into the role of ROS in various biological processes. Finally, TMC may have potential applications in material science, such as the synthesis of new polymers or the development of new sensors.
Synthesis Methods
The synthesis of 1-Tert-butyl-2-methylpyrrolidine-2-carbaldehyde involves the reaction of tert-butylamine and 2-methylpyrrole-2-carboxylic acid with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. The resulting product is then purified by column chromatography to obtain pure 1-Tert-butyl-2-methylpyrrolidine-2-carbaldehyde.
Scientific Research Applications
1-Tert-butyl-2-methylpyrrolidine-2-carbaldehyde has several applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds. It is also used in drug discovery as a tool to identify and optimize drug candidates. TMC has been shown to be a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is a target for the treatment of type 2 diabetes. Additionally, TMC has been used as a fluorescent probe to detect reactive oxygen species (ROS) in cells.
properties
CAS RN |
174914-31-9 |
|---|---|
Product Name |
1-Tert-butyl-2-methylpyrrolidine-2-carbaldehyde |
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-tert-butyl-2-methylpyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C10H19NO/c1-9(2,3)11-7-5-6-10(11,4)8-12/h8H,5-7H2,1-4H3 |
InChI Key |
WMRCVKBINATNNU-UHFFFAOYSA-N |
SMILES |
CC1(CCCN1C(C)(C)C)C=O |
Canonical SMILES |
CC1(CCCN1C(C)(C)C)C=O |
synonyms |
2-Pyrrolidinecarboxaldehyde,1-(1,1-dimethylethyl)-2-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(Acetamidomethyl)amino]-2-oxoethyl acetate](/img/structure/B68830.png)
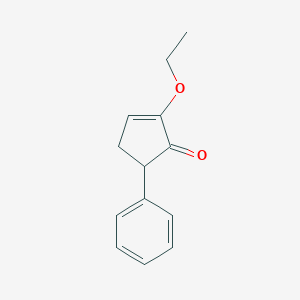
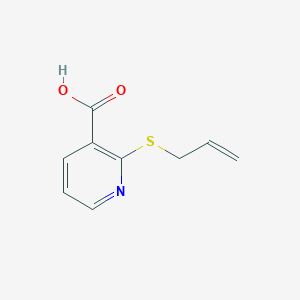
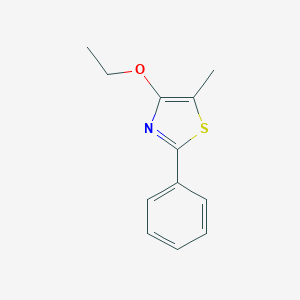
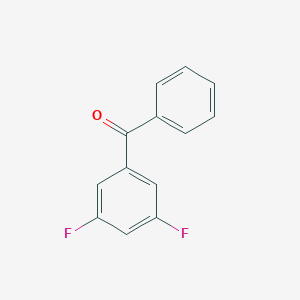
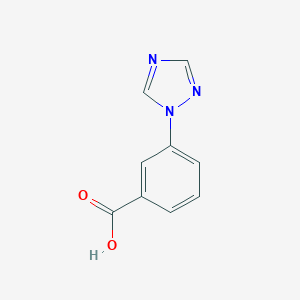
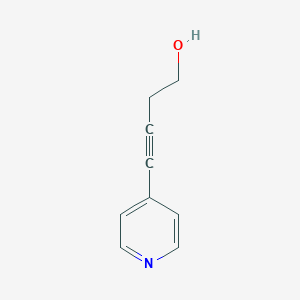
![N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B68845.png)
![(3R)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B68846.png)
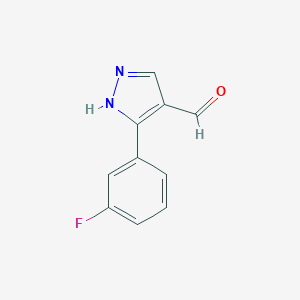
![Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate](/img/structure/B68850.png)
